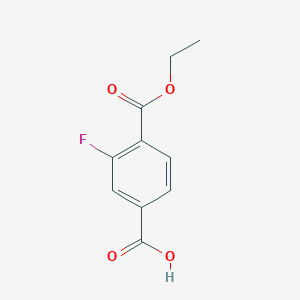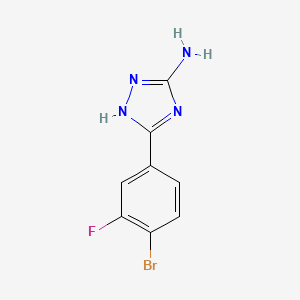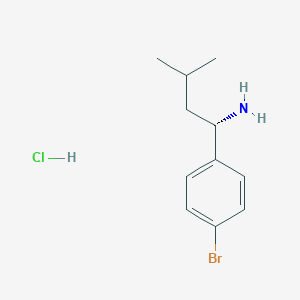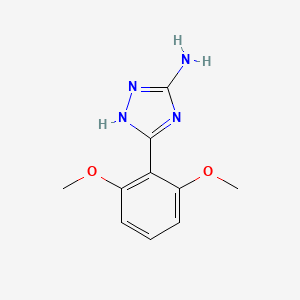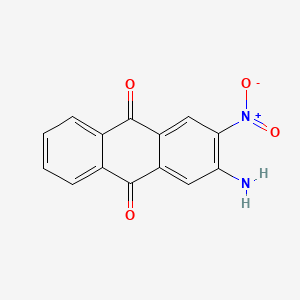
2-Amino-3-nitro-9,10-anthracenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-nitro-9,10-anthracenedione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dye manufacturing, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of amino and nitro groups attached to the anthracenedione core, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitro-9,10-anthracenedione typically involves nitration and amination reactions. One common method is the nitration of 9,10-anthracenedione followed by the reduction of the nitro group to an amino group. The nitration can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent reduction can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions: 2-Amino-3-nitro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,3-diamino-9,10-anthracenedione, while oxidation can lead to the formation of quinonic derivatives .
科学研究应用
2-Amino-3-nitro-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes, pigments, and as an analytical reagent for detecting metal ions
作用机制
The mechanism of action of 2-Amino-3-nitro-9,10-anthracenedione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, the presence of amino and nitro groups allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
- 2-Amino-9,10-anthracenedione
- 3-Nitro-9,10-anthracenedione
- 2,3-Diamino-9,10-anthracenedione
Comparison: Compared to its analogs, 2-Amino-3-nitro-9,10-anthracenedione is unique due to the simultaneous presence of both amino and nitro groups. This dual functionality enhances its reactivity and broadens its application spectrum. For instance, while 2-Amino-9,10-anthracenedione primarily serves as a dye intermediate, the nitro group in this compound adds an additional dimension of biological activity .
属性
分子式 |
C14H8N2O4 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC 名称 |
2-amino-3-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8N2O4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15H2 |
InChI 键 |
WTCXIALFOUPXPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
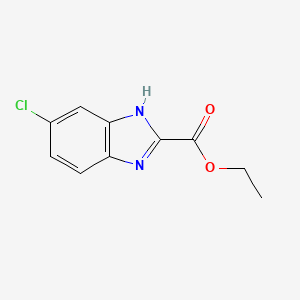
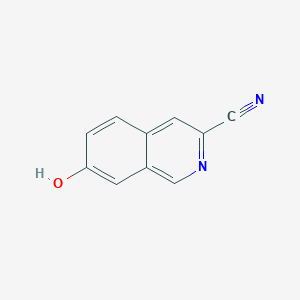



![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
